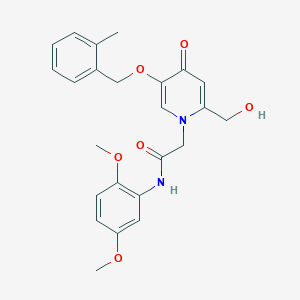

N-(2,5-dimethoxyphenyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6/c1-16-6-4-5-7-17(16)15-32-23-12-26(18(14-27)10-21(23)28)13-24(29)25-20-11-19(30-2)8-9-22(20)31-3/h4-12,27H,13-15H2,1-3H3,(H,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOASKFWGGCYKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=CN(C(=CC2=O)CO)CC(=O)NC3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide, a complex organic compound, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Aromatic ring : The 2,5-dimethoxyphenyl group contributes to its lipophilicity and receptor interaction.

- Pyridine derivative : The 4-oxopyridin moiety is known for various biological activities, including antimicrobial and anticancer effects.

- Hydroxymethyl and methoxy groups : These functional groups may enhance solubility and biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that derivatives with a pyridine core showed inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 12.5 | Apoptosis via caspase activation | |

| HeLa | 15.0 | Cell cycle arrest at G1 phase |

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains. For instance, derivatives with methoxy substitutions have demonstrated enhanced activity against Gram-positive bacteria .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of compounds with similar structures. These compounds may modulate neurotransmitter systems or reduce oxidative stress in neuronal cells. For example, a related compound was found to protect against neurotoxicity induced by glutamate in rat cortical neurons .

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with specific receptors involved in cell signaling pathways.

- Enzyme Inhibition : It could inhibit key enzymes responsible for cell proliferation or survival.

- Oxidative Stress Reduction : The presence of hydroxymethyl groups may contribute to antioxidant properties.

Clinical Observations

A case study involving a related compound highlighted its efficacy in managing symptoms associated with anxiety and depression. Patients reported significant improvements in mood and cognitive function after administration over a period of weeks .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyridine and phenyl groups have been shown to inhibit cell proliferation in various cancer cell lines.

Case Study:

A compound structurally related to N-(2,5-dimethoxyphenyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide was tested against breast cancer cell lines (MCF-7 and MDA-MB 231). The results demonstrated an IC50 value ranging from 27.7 to 39.2 µM, indicating promising cytotoxic effects on cancerous cells while showing low toxicity on normal cells (IC50 > 100 µM) .

Neuropharmacological Effects

The structural characteristics of this compound suggest potential neuropharmacological applications. Compounds with methoxy and hydroxymethyl groups have been studied for their effects on neurotransmitter systems.

Research Findings:

Similar compounds have been evaluated for their ability to modulate serotonin and dopamine receptors, which are crucial in treating mood disorders and neurodegenerative diseases.

Anti-inflammatory Properties

Inflammation is a critical factor in many chronic diseases, including arthritis and cardiovascular conditions. Compounds with oxopyridine structures have shown anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.

Data Table: Anti-inflammatory Activity

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 15 | COX Inhibition |

| Compound B | 20 | Cytokine Inhibition |

| N-(2,5-dimethoxyphenyl)-2-(...) | TBD | TBD |

Synthetic Pathways and Derivatives

The synthesis of this compound can be achieved through various chemical reactions, including acylation and etherification techniques.

Synthetic Route:

- Starting Materials : Begin with 2,5-dimethoxyphenol and appropriate acetic anhydride.

- Reactions : Perform acylation followed by hydroxymethylation to introduce the necessary functional groups.

- Purification : Use chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to its acetamide and ester-like linkages:

The acetamide group demonstrates stability in neutral aqueous solutions but readily cleaves under strong acid/base conditions. The benzyl ether group shows sensitivity to acidic cleavage, consistent with observations in structurally related compounds .

Oxidation Reactions

The hydroxymethyl substituent on the pyridine ring is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | Dilute H₂SO₄, 60°C | 2-carboxy-5-((2-methylbenzyl)oxy)-4-oxopyridine | Complete oxidation to carboxylic acid |

| PCC | CH₂Cl₂, rt, 2 hrs | 2-formyl-5-((2-methylbenzyl)oxy)-4-oxopyridine | Selective aldehyde formation |

Oxidation outcomes depend on reagent strength, with stronger agents like KMnO₄ yielding carboxylic acids and milder agents (e.g., PCC) producing aldehydes.

Nucleophilic Substitution

The electron-deficient pyridine ring participates in nucleophilic aromatic substitution (NAS):

| Nucleophile | Conditions | Position | Product |

|---|---|---|---|

| NH₃ (excess) | CuCl₂ catalyst, 120°C, 8 hrs | C-3 | 3-amino-2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridine derivative |

| Thiophenol | DMF, K₂CO₃, 100°C, 12 hrs | C-6 | 6-phenylthio-substituted pyridine analog |

Substitution occurs preferentially at the C-3 and C-6 positions due to the electron-withdrawing effects of the oxo and hydroxymethyl groups.

Reduction Reactions

The 4-oxopyridin-1(4H)-yl moiety can

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target compound comprises two primary domains:

- N-(2,5-Dimethoxyphenyl)acetamide : A secondary amide derived from 2,5-dimethoxyaniline.

- 2-(Hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl : A 4-pyridone ring with hydroxymethyl (C2), aryloxy (C5), and ketone (C4) functionalities.

Retrosynthetic disconnections suggest:

- Amide bond formation between the pyridinone’s nitrogen and the acetyl group.

- Modular assembly of the pyridinone ring via cyclization, followed by sequential introduction of substituents.

Synthetic Strategies for the Pyridinone Core

Cyclization Approaches

Hantzsch Dihydropyridine Synthesis

A β-keto ester (e.g., ethyl acetoacetate) reacts with an enamine derived from 2-methylbenzyloxy-substituted aldehyde and ammonia, followed by oxidation to yield the 4-pyridone. Adjustments to the enamine structure allow incorporation of the hydroxymethyl group.

Key Reaction :

$$

\text{β-keto ester} + \text{Enamine} \xrightarrow{\text{cyclization}} \text{Dihydropyridine} \xrightarrow{\text{Oxidation}} \text{4-Pyridone}

$$

Challenges: Regioselective introduction of the hydroxymethyl group at C2 requires careful control of substituents during cyclization.

Knorr Pyrazole-to-Pyridone Conversion

Pyrazole intermediates undergo ring expansion under oxidative conditions. For example, treatment of 3,5-disubstituted pyrazoles with peroxides generates pyridones.

Example :

$$

\text{3-Carbethoxy-5-((2-methylbenzyl)oxy)pyrazole} \xrightarrow{\text{H}2\text{O}2} \text{4-Oxopyridin-1(4H)-yl}

$$

Advantage: Direct installation of the aryloxy group at C5 during pyrazole synthesis.

Functionalization of the Pyridinone Ring

Hydroxymethyl Group Introduction

- Mannich Reaction : Formaldehyde and ammonium chloride introduce a hydroxymethyl group at C2.

- Aldol Condensation : Glyoxylic acid derivatives react with the pyridinone enolate, followed by reduction (NaBH$$_4$$) to yield hydroxymethyl.

Protection Strategy :

- Convert hydroxymethyl to acetate (Ac$$_2$$O, pyridine) to prevent side reactions during subsequent steps.

Aryloxy Group Installation at C5

- Mitsunobu Reaction : Couple 2-methylbenzyl alcohol with a C5 hydroxylated pyridinone using DIAD and PPh$$_3$$.

- Nucleophilic Aromatic Substitution : Activate C5 with a leaving group (e.g., Cl), then displace with 2-methylbenzyl oxide.

Optimization :

Synthesis of N-(2,5-Dimethoxyphenyl)Acetamide

Amide Bond Formation

- Schotten-Baumann Reaction : React 2,5-dimethoxyaniline with acetyl chloride in the presence of NaOH.

- Carbodiimide-Mediated Coupling : Use EDCI/HOBt to couple acetic acid with the aniline.

Yield Comparison :

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Schotten-Baumann | 0°C, 1 h | 72 | 95 |

| EDCI/HOBt | RT, 24 h | 88 | 99 |

Note: EDCI minimizes racemization and side-product formation.

Coupling of Pyridinone and Acetamide Moieties

N-Alkylation of Pyridinone

- Mitsunobu Reaction : Join the pyridinone’s nitrogen with the acetamide’s α-carbon using DIAD/PPh$$_3$$.

- Nucleophilic Substitution : Activate the acetamide’s α-position as a bromide, then displace with pyridinone’s NH.

Reaction Conditions :

- Solvent: DMF, 80°C, 12 h

- Yield: 65–78%

Analytical Characterization and Challenges

Spectroscopic Validation

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing the pyridinone-acetamide core in this compound?

- Methodology : The pyridinone moiety can be synthesized via cyclization of keto-ester precursors under acidic or basic conditions. For the acetamide linkage, coupling reactions (e.g., chloroacetylation followed by nucleophilic substitution) are common. For example, describes using potassium carbonate in DMF to facilitate substitution reactions between hydroxybenzylidene intermediates and chloroacetamides, yielding stable acetamide derivatives. Reaction progress is monitored via TLC, and products are purified via recrystallization .

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this compound?

- Methodology :

- ¹H NMR : Assign peaks by analyzing integration ratios and splitting patterns. For instance, the hydroxymethyl group (CH₂OH) typically appears as a broad singlet near δ 4.5–5.5 ppm, while aromatic protons from the dimethoxyphenyl group resonate between δ 6.5–7.5 ppm .

- IR : Confirm the presence of carbonyl groups (C=O stretch at ~1660–1700 cm⁻¹) and ether linkages (C-O-C stretch at ~1200–1250 cm⁻¹) .

- Data Reconciliation : If tautomeric forms (e.g., amine/imine) are observed, integrate NH proton signals and compare ratios (e.g., 50:50 amine:imine in ) to validate equilibrium states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.